Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C₈H₁₂O₅ It is known for its unique structure, which includes a cyclopropane ring substituted with methoxy and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with methoxyacetaldehyde in the presence of a base, followed by cyclization to form the cyclopropane ring. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cyclopropane derivatives .
Scientific Research Applications
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-methoxycyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions can be catalyzed by enzymes or chemical catalysts, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-(4-tolyl)cyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl 2-methoxycyclopropane-1,1-dicarboxylate is unique due to the presence of the methoxy group, which imparts different chemical reactivity compared to other similar compounds. This functional group can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
104286-70-6 |
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Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
dimethyl 2-methoxycyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C8H12O5/c1-11-5-4-8(5,6(9)12-2)7(10)13-3/h5H,4H2,1-3H3 |
InChI Key |
VEBNNIMRXVBNAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC1(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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